6-Benzhydryl-1,3,5-triazine-2,4-diamine
Overview
Description
Preparation Methods
The synthesis of 6-Benzhydryl-1,3,5-triazine-2,4-diamine typically involves the reaction of benzhydrylamine with cyanuric chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzhydrylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
6-Benzhydryl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Benzhydryl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Benzhydryl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s ability to selectively inhibit cancer cell growth while sparing normal cells makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
6-Benzhydryl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with a phenyl group instead of a benzhydryl group.
2,4-Diamino-6-methyl-1,3,5-triazine: Contains a methyl group, leading to different chemical properties and applications.
2,4-Diamino-6-chloro-1,3,5-triazine:
The uniqueness of this compound lies in its benzhydryl group, which enhances its solubility in organic solvents and its potential biological activity.
Properties
IUPAC Name |
6-benzhydryl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-15-19-14(20-16(18)21-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H4,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOLLGGHVXNFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NC(=N3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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